molecular formula C22H23N5O3 B13763110 Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide CAS No. 107044-95-1

Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide

Cat. No.: B13763110
CAS No.: 107044-95-1
M. Wt: 405.4 g/mol
InChI Key: ZLOOFOAIRJCRJX-SWZQWKNLSA-N
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Description

Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide is a complex organic compound with the molecular formula C22H23N5O3 and a molecular weight of 405.4497 g/mol. This compound is known for its unique structure, which includes a pyrazole ring, a phenoxy group, and a hydrazide moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide include other pyrazole derivatives and hydrazides. These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of a pyrazole ring, phenoxy group, and hydrazide moiety, which imparts distinct chemical and biological activities .

Properties

CAS No.

107044-95-1

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[4-[(Z)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C22H23N5O3/c1-15-20(22(29)26-24-15)12-16-6-10-19(11-7-16)30-14-21(28)25-23-13-17-4-8-18(9-5-17)27(2)3/h4-13H,14H2,1-3H3,(H,25,28)(H,26,29)/b20-12-,23-13+

InChI Key

ZLOOFOAIRJCRJX-SWZQWKNLSA-N

Isomeric SMILES

CC\1=NNC(=O)/C1=C\C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC1=NNC(=O)C1=CC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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